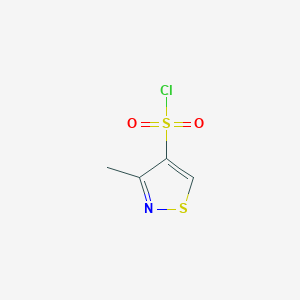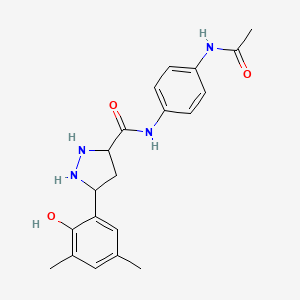![molecular formula C17H18N2O3 B12112125 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide CAS No. 302549-94-6](/img/structure/B12112125.png)
2-{[(4-Ethylphenoxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, which is substituted with an ethylphenoxy group and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide typically involves a multi-step process:
Formation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-ethylphenoxyacetyl chloride.
Amidation: The final step involves the reaction of 4-ethylphenoxyacetyl chloride with 2-aminobenzamide in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, where nucleophiles like amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and phenoxy functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance biological activity and selectivity towards specific targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methylphenoxy)acetyl]amino}benzamide
- 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide
- 2-{[(4-Fluorophenoxy)acetyl]amino}benzamide
Uniqueness
Compared to similar compounds, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is unique due to the presence of the ethyl group, which can influence its hydrophobicity and steric interactions. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological interactions, and potential therapeutic applications.
Properties
| 302549-94-6 | |
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-7-9-13(10-8-12)22-11-16(20)19-15-6-4-3-5-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
VNQQFIDMIPHKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12112046.png)


![1H-1,2,4-Triazole-5-methanol, 3-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12112077.png)




![{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12112109.png)



![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)
